molecular formula C22H12F4N2O3S B460258 [3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone CAS No. 488860-12-4

[3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone

Cat. No.: B460258
CAS No.: 488860-12-4
M. Wt: 460.4g/mol
InChI Key: SSBUASNWQKTROU-UHFFFAOYSA-N
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Description

[3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, substituted with a 4-fluorophenyl group, a trifluoromethyl group, and a benzodioxole moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources. The introduction of the 4-fluorophenyl and trifluoromethyl groups can be accomplished through electrophilic aromatic substitution reactions. The final step involves the coupling of the benzodioxole moiety to the thieno[2,3-b]pyridine core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to an amino group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while nucleophilic substitution of the fluorine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

[3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of [3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • [3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
  • [3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(cyclopropyl)methanone
  • [3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(3-fluoro-4-methoxyphenyl)methanone

Uniqueness

The uniqueness of [3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, while the benzodioxole moiety contributes to its potential interactions with biological targets.

Properties

IUPAC Name

[3-amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F4N2O3S/c23-12-4-1-10(2-5-12)14-8-13(22(24,25)26)17-18(27)20(32-21(17)28-14)19(29)11-3-6-15-16(7-11)31-9-30-15/h1-8H,9,27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBUASNWQKTROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=C(C=C5)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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